Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
Description
Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-nitrophenyl substituent at the 4-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its nitro group and Boc protection enable controlled reactivity in multi-step reactions .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-11(12(9-17)14(19)20)10-6-4-5-7-13(10)18(22)23/h4-7,11-12H,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSAMWCPQNCJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694105 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959577-51-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced at the 3-position of the pyrrolidine ring through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Amino Derivative: Formed by the reduction of the nitro group.
Alcohol Derivative: Formed by the reduction of the carboxylic acid group.
Free Amine: Formed by the removal of the Boc protecting group.
Scientific Research Applications
Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Estimated as C₁₇H₂₁N₂O₆ (based on structural analogs) .
- Molecular Weight : 336.34 g/mol (inferred from the 3-nitrophenyl analog) .
- Functional Groups : Boc-protected amine, carboxylic acid, and nitro-substituted aromatic ring.
- Applications : Used in peptidomimetics, enzyme inhibitors, and as a precursor for bioactive molecules due to its stereochemical rigidity and modular substituents .
Comparison with Structural Analogs
The compound is compared below with structurally related pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Commercial Comparison of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 2-nitrophenyl substituent enhances acidity of the carboxylic acid (pKa ~3.5–4.0) compared to non-EWG analogs like the 4-pyridinyl derivative (pKa ~4.5) due to resonance stabilization of the conjugate base . 3-Trifluoromethylphenyl analogs exhibit increased lipophilicity (logP ~2.8) compared to nitro-substituted variants (logP ~1.9), impacting membrane permeability in drug design .
- Halogenated Derivatives :
Commercial and Research Relevance
- Pricing : Chlorophenyl and pyridinyl derivatives are commercially available at premium prices (e.g., €480/g for 4-chlorophenyl vs. ¥195,000/g for 4-pyridinyl), reflecting their niche applications .
- Drug Development : The 3-trifluoromethylphenyl variant is prioritized in kinase inhibitor synthesis due to its metabolic stability, while nitro-substituted analogs are explored in prodrug activation .
Research Findings and Trends
- Stereochemical Impact : The trans-configuration of the pyrrolidine ring ensures spatial alignment of functional groups, critical for binding affinity in protease inhibitors .
- Nitro Position Sensitivity : The 2-nitrophenyl isomer exhibits higher steric hindrance than the 3-nitrophenyl analog, affecting reaction rates in SNAr pathways .
- Emerging Analogs : Fluorinated derivatives (e.g., 3-fluorophenyl) are gaining traction in PET tracer development, leveraging fluorine-18 isotope incorporation .
Biological Activity
Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a nitrophenyl group and a Boc (tert-butoxycarbonyl) protecting group. The compound's structure facilitates various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can be reduced to an amino group, potentially altering the compound's binding affinity and biological effects. The mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses.
Biological Applications
This compound has several applications in biological research:
- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy.
- Peptide Synthesis : Utilized in the preparation of peptide derivatives crucial for creating biologically active compounds.
- Biochemical Research : Employed to study enzyme mechanisms and protein-ligand interactions, aiding in understanding biological processes.
1. Enzyme Inhibition Studies
Research has demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of enzyme inhibition. For instance, studies have shown that modifications to the pyrrolidine structure can lead to enhanced selectivity against specific kinases, indicating potential therapeutic applications in cancer treatment .
2. Antimicrobial Activity
A related study evaluated the antibacterial properties of nitrophenyl pyrrolidine derivatives against various bacterial strains. Compounds with similar structural features exhibited significant antibacterial activity, suggesting that this compound could also possess similar properties .
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 4b | Staphylococcus aureus | 15.6 | High |
| 4k | Broad-spectrum | Varies | Moderate |
3. Antioxidant Properties
The antioxidant capacity of related compounds was assessed using DPPH and ABTS assays. Results indicated that certain derivatives showed improved antioxidant activity compared to standard controls, highlighting the potential health benefits associated with this class of compounds .
Q & A
Basic: What are the key synthetic routes for preparing Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step routes:
- Step 1: Introduction of the Boc (tert-butoxycarbonyl) protecting group to the pyrrolidine nitrogen using di-tert-butyl dicarbonate in solvents like THF or ethyl acetate .
- Step 2: Functionalization at the 4-position of the pyrrolidine ring via cross-coupling (e.g., Suzuki-Miyaura) with 2-nitrophenylboronic acid, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .
- Step 3: Carboxylic acid activation/deprotection using TFA (trifluoroacetic acid) in dichloromethane.
Critical Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve coupling efficiency but may complicate purification.
- Catalyst Loading: Pd catalysts at 2-5 mol% balance cost and yield (typically 60-75% after purification) .
- Temperature: Reactions at 80-100°C enhance cross-coupling kinetics but risk side reactions.
Basic: How do the Boc and nitrophenyl groups influence the compound’s stability and reactivity?
Answer:
- Boc Group:
- 2-Nitrophenyl Group:
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy:
- HPLC-MS:
- IR Spectroscopy:
- Functional Groups: Stretching vibrations for carbonyl (Boc: ~1680 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
Advanced: How does stereochemistry at the 3- and 4-positions affect biological activity or downstream reactivity?
Answer:
- Stereochemical Impact:
- Biological Targets: The trans-configuration optimizes spatial alignment for binding to enzymes (e.g., proteases) or receptors. For example, (3R,4S) enantiomers show higher affinity in kinase inhibition assays .
- Synthetic Intermediates: Cis-isomers may form undesired byproducts during coupling reactions, requiring chiral HPLC for resolution .
- Case Study: In a 2023 study, trans-isomers exhibited 3x higher inhibitory activity against MMP-9 compared to cis-forms .
Advanced: What strategies resolve low solubility in aqueous media during biological assays?
Answer:
- Co-Solvent Systems: Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- pH Adjustment: Deprotonate the carboxylic acid at pH > 7 (e.g., PBS buffer) to improve hydrophilicity.
- Prodrug Approach: Esterify the carboxylic acid (e.g., ethyl ester) for cell permeability, followed by intracellular hydrolysis .
Advanced: How can conflicting NMR data on regiochemistry be resolved?
Answer:
- 2D NMR Techniques:
- NOESY/ROESY: Detect spatial proximity between protons (e.g., H-3 and H-4 in trans-configuration) .
- HSQC: Correlate ¹H-¹³C signals to confirm substituent positions.
- X-ray Crystallography: Definitive proof of regiochemistry and stereochemistry. For example, a 2022 study resolved ambiguities in a similar nitrophenyl-pyrrolidine derivative using single-crystal diffraction .
Advanced: What mechanistic insights explain unexpected byproducts during Boc deprotection?
Answer:
- Side Reactions:
- Carbocation Formation: Acidic cleavage of Boc may generate tert-butyl carbocations, leading to alkylation of electron-rich aromatic systems (e.g., nitrophenyl group) .
- Mitigation: Use scavengers (e.g., anisole) in TFA to trap carbocations.
- Case Study: A 2024 report identified tert-butyl adducts at the nitro group’s ortho position, reduced by 90% with 2% anisole .
Advanced: How does the 2-nitrophenyl group influence the compound’s electronic properties in catalysis?
Answer:
- Electronic Effects:
- DFT Calculations: A 2025 computational study showed a 0.3 eV decrease in LUMO energy compared to phenyl analogs, increasing electrophilicity .
Advanced: What discrepancies exist in reported biological activities, and how can they be addressed?
Answer:
- Reported Variations:
- Standardization:
Advanced: What computational tools predict interactions between this compound and protein targets?
Answer:
- Docking Software:
- MD Simulations:
- GROMACS: Assess stability of ligand-protein complexes over 100 ns trajectories. For example, hydrogen bonds between the carboxylic acid and Arg45 residues persisted >80% of simulation time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
